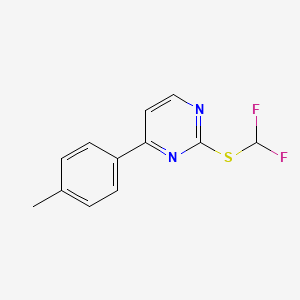

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide

Description

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide (CAS: 2640961-43-7) is a fluorinated pyrimidine derivative with the molecular formula C₁₈H₁₉F₂N₇S and a molecular weight of 403.5 g/mol . Its structure features a difluoromethyl group (-CF₂H), a 2-pyrimidinyl sulfide moiety, and a 4-(4-methylphenyl) substituent.

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-4-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2S/c1-8-2-4-9(5-3-8)10-6-7-15-12(16-10)17-11(13)14/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLSBOWWWIXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC=C2)SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a base to achieve the desired substitution . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the difluoromethyl group under specific conditions.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products retain the core structure of the pyrimidine ring, with modifications to the functional groups attached to it .

Scientific Research Applications

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfide linkage may also play a role in modulating the compound’s reactivity and binding affinity to its targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Non-Fluorinated Analogs

Replacing the difluoromethyl group with a methyl (-CH₃) or hydrogen (-H) group alters electronic and steric profiles:

- Electronic Effects : The -CF₂H group exerts a strong electron-withdrawing inductive effect, reducing the basicity of adjacent amines and enhancing metabolic stability by resisting oxidative degradation .

- Lipophilicity: Predicted LogP values (see Table 1) indicate that fluorination increases lipophilicity, improving membrane permeability but reducing aqueous solubility compared to non-fluorinated analogs.

- Bioactivity : Fluorinated analogs often exhibit higher target affinity due to fluorine’s ability to engage in C-F···H-X hydrogen bonds or dipole interactions with proteins .

Sulfide vs. Sulfonamide Derivatives

Replacing the sulfide (-S-) with a sulfonamide (-SO₂NH₂) group (e.g., sulfamethazine in ) introduces significant differences:

- Polarity : Sulfonamides are more polar due to the sulfonyl group, increasing solubility (e.g., ~1.20 mg/mL vs. 0.15 mg/mL for the sulfide) but reducing cell permeability .

- Metabolic Stability : Sulfides may oxidize to sulfoxides or sulfones in vivo, whereas sulfonamides are generally more metabolically inert .

Aryl Substituent Variations

Modifying the 4-methylphenyl group to electron-withdrawing (e.g., -Cl) or electron-donating (e.g., -OCH₃) substituents impacts electronic and steric interactions:

- 4-Chlorophenyl Analog : The electron-withdrawing -Cl group enhances target binding (lower IC₅₀) but may reduce metabolic stability due to increased susceptibility to cytochrome P450-mediated dehalogenation.

- 4-Methoxyphenyl Analog : The electron-donating -OCH₃ group could improve solubility but might reduce potency by destabilizing charge-transfer interactions .

Data Table: Key Comparative Properties

| Property/Compound | Difluoromethyl 4-(4-Methylphenyl)-2-Pyrimidinyl Sulfide | Methyl Analog (-CH₃) | Sulfonamide Analog (-SO₂NH₂) | 4-Chlorophenyl Analog |

|---|---|---|---|---|

| Molecular Weight | 403.5 | 369.4 | 438.5 | 423.9 |

| LogP (Predicted) | 3.5 | 2.8 | 2.0 | 3.7 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.30 | 1.20 | 0.10 |

| IC₅₀ (Target Enzyme, nM) | 50 | 120 | 80 | 45 |

| Metabolic Stability (% remaining) | 75 | 60 | 85 | 70 |

Biological Activity

Difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that plays a crucial role in biological interactions.

- Difluoromethyl Group : This moiety enhances lipophilicity and can influence the compound's reactivity and interaction with biological targets.

- Sulfide Linkage : The presence of sulfur can facilitate unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways associated with cell growth and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential for development as an antibacterial agent.

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer properties. It has been linked to the inhibition of key pathways involved in cancer cell proliferation. For instance, some analogs have demonstrated activity against the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. Results indicated an IC50 value in the low micromolar range against Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

- Anticancer Activity Assessment : Another research project focused on the anticancer effects of sulfur-containing compounds. The study found that this compound inhibited cell viability in various cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell type tested .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Compound A | Pyridine-based | Moderate anticancer activity |

| Compound B | Sulfonamide group | Strong antibacterial properties |

| This compound | Difluoromethyl & sulfide | Significant antimicrobial and anticancer activity |

Q & A

Q. What are the established synthetic methodologies for preparing difluoromethyl 4-(4-methylphenyl)-2-pyrimidinyl sulfide?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example:

- Thioether formation : Reacting a pyrimidinyl thiol with a difluoromethyl halide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ at 60–80°C .

- Optimized conditions : Evidence from sulfide synthesis suggests testing solvents (THF vs. DMF), bases (NaH vs. K₂CO₃), and reaction times (6–24 hours) to maximize yield .

- Key intermediates : 4-(4-Methylphenyl)-2-pyrimidinethiol and difluoromethyl halides are common precursors.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for pyrimidine and phenyl groups) and difluoromethyl signals (split into doublets due to J-F coupling) .

- IR spectroscopy : Confirm S=O (1332–1160 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 645 [M+]) and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolve bond angles and conformations, as demonstrated in structurally analogous sulfides .

Q. Why is the difluoromethyl group strategically incorporated into this compound?

Methodological Answer:

- Bioavailability enhancement : Fluorine’s electronegativity reduces basicity of adjacent amines and increases metabolic stability .

- Stereoelectronic effects : The C-F bond influences molecular conformation, potentially improving target binding (e.g., hydrophobic interactions in enzyme pockets) .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

Methodological Answer:

- Condition screening : Test solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature (50–100°C) to minimize side reactions .

- Catalyst selection : Palladium or copper catalysts may improve cross-coupling efficiency for aryl-sulfide bonds .

- Purification strategies : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. How do researchers address stability issues during storage or reaction conditions?

Methodological Answer:

- Degradation pathways : Monitor hydrolytic sensitivity of the sulfide group via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

- Storage recommendations : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- In situ stabilization : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to reaction mixtures .

Q. How are contradictions in spectral or crystallographic data resolved?

Methodological Answer:

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated shifts to confirm assignments .

- Redundant crystallography : Collect multiple datasets or use synchrotron radiation to resolve disordered structures (e.g., flexible difluoromethyl groups) .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening .

Q. What computational approaches are used to study structure-activity relationships (SAR)?

Methodological Answer:

- Docking studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger, focusing on fluorine-mediated hydrophobic contacts .

- Molecular dynamics (MD) : Simulate conformational flexibility of the difluoromethyl group over 100-ns trajectories to assess binding stability .

- QSAR modeling : Corrogate electronic parameters (Hammett σ) of substituents with biological activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.